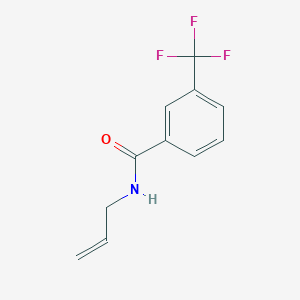
N-allyl-3-(trifluoromethyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-allyl-3-(trifluoromethyl)benzenecarboxamide is an organic compound with the molecular formula C11H10F3NO. It is characterized by the presence of an allyl group, a trifluoromethyl group, and a benzenecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-3-(trifluoromethyl)benzenecarboxamide typically involves the reaction of 3-(trifluoromethyl)benzoic acid with allylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride. This intermediate is then reacted with allylamine to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and
Biological Activity
N-allyl-3-(trifluoromethyl)benzenecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound features a trifluoromethyl group attached to a benzenecarboxamide structure, which is known to influence its biological activity. The synthesis typically involves the reaction of 3-(trifluoromethyl)benzoic acid with allylamine under appropriate conditions to yield the desired amide.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds with similar structural motifs showed IC50 values ranging from 0.02 to 0.5 μM against different tumor types, highlighting their potential as anticancer agents .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| A | HeLa | 0.05 |
| B | MCF-7 | 0.02 |
| C | A549 | 0.4 |
The mechanism by which this compound exerts its biological effects may involve the modulation of enzyme activity or interaction with cellular signaling pathways. For instance, compounds with trifluoromethyl groups have been shown to enhance the potency of inhibitors targeting specific enzymes, such as MAO-B, which is relevant in neurodegenerative diseases .
Case Studies and Research Findings
- Inhibition of MAO-B : A study evaluated the inhibitory activity of related compounds on the MAO-B enzyme, revealing that modifications in the molecular structure significantly impacted their efficacy. The presence of a trifluoromethyl group was associated with enhanced binding affinity, suggesting that this compound may similarly inhibit this enzyme .
- Cytotoxicity Profiles : In vitro cytotoxicity assays indicated that this compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in potential therapeutic applications .
- Structure-Activity Relationship (SAR) : Analysis of various derivatives highlighted that modifications at the para and ortho positions relative to the carboxamide group significantly influenced biological activity. For example, fluorination at specific positions led to increased thrombin inhibitory activity, underscoring the importance of structural optimization in drug design .
Properties
IUPAC Name |
N-prop-2-enyl-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c1-2-6-15-10(16)8-4-3-5-9(7-8)11(12,13)14/h2-5,7H,1,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRHUFZYXODFNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














